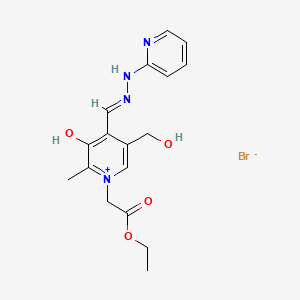
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-3-hydroxy-5-(hydroxymethyl)-2-methyl-4-((2-pyridinylhydrazono)methyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cgp 43902A is a bio-active chemical.
Applications De Recherche Scientifique
Synthesis and Potential Medical Applications
- Pyridinium oximes, including similar structures to the pyridinium derivative , have been synthesized for potential use as reactivators of acetylcholinesterase inhibited by organophosphorus compounds, although their efficacy in this role has been limited (Gašo-Sokač et al., 2010).
Structural and Physical Properties
- The structural and physical properties of similar pyridinium compounds have been extensively studied. For example, studies on 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride and bromide have revealed extended hydrogen-bonded ribbons in their solid state, demonstrating the importance of intermolecular interactions in these compounds (Tamuly et al., 2005).
Photophysical Properties
- Certain pyridinium derivatives exhibit unique photophysical properties. For instance, a study on a thiazole-conjugated pyridinium complex revealed solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, suggesting potential applications in optical materials and sensors (Li et al., 2009).
Crystallography and Molecular Interactions
- The crystal structures of various pyridinium derivatives have been determined to understand their molecular conformation and interactions. This includes studies on the intricate network of hydrogen bonds within these compounds, which has implications for their stability and reactivity (Cetina et al., 2012).
Propriétés
Numéro CAS |
124076-31-9 |
|---|---|
Nom du produit |
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-3-hydroxy-5-(hydroxymethyl)-2-methyl-4-((2-pyridinylhydrazono)methyl)-, bromide |
Formule moléculaire |
C17H21BrN4O4 |
Poids moléculaire |
425.28 |
Nom IUPAC |
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-3-hydroxy-5-(hydroxymethyl)-2-methyl-4-((2-pyridinylhydrazono)methyl)-, bromide |
InChI |
InChI=1S/C17H20N4O4.BrH/c1-3-25-16(23)10-21-9-13(11-22)14(17(24)12(21)2)8-19-20-15-6-4-5-7-18-15;/h4-9,22,24H,3,10-11H2,1-2H3;1H/q;-1/p+1 |
Clé InChI |
APDSAZQWLGUSCL-UHFFFAOYSA-O |
SMILES |
c1(c(c(c(c[n+]1CC(=O)OCC)CO)\C=N\Nc1ccccn1)O)C.[BrH-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cgp 43902A; Cgp43902A; Cgp-43902A. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



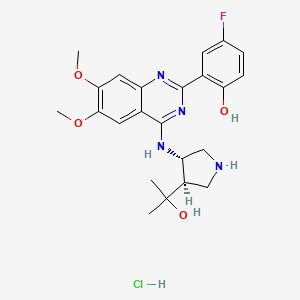
![6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B606547.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide](/img/structure/B606551.png)
![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)
![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)
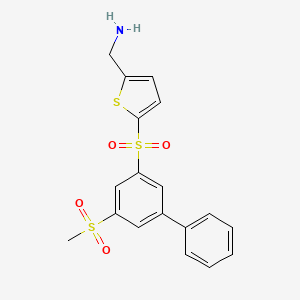
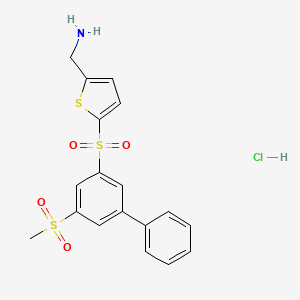
![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)

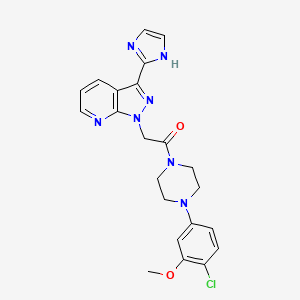
![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
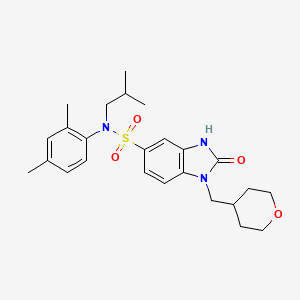
![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)
![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)